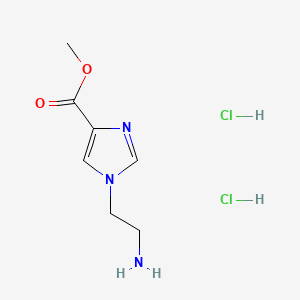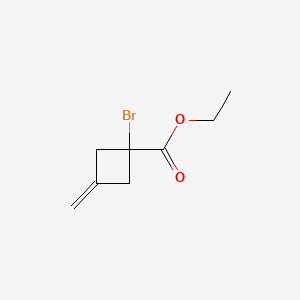![molecular formula C8H7F3N2O2 B6608665 1-[1-(trifluoromethyl)cyclopropyl]-1H-pyrazole-4-carboxylic acid CAS No. 2870653-60-2](/img/structure/B6608665.png)
1-[1-(trifluoromethyl)cyclopropyl]-1H-pyrazole-4-carboxylic acid
Descripción general
Descripción
1-[1-(Trifluoromethyl)cyclopropyl]-1H-pyrazole-4-carboxylic acid is a fluorinated organic compound characterized by the presence of a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a pyrazole ring with a carboxylic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(trifluoromethyl)cyclopropyl]-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting with the preparation of the cyclopropyl ring and subsequent introduction of the trifluoromethyl group. One common approach is the cyclopropanation of a suitable precursor followed by trifluoromethylation using reagents such as trifluoromethyl iodide or trifluoromethyl sulfone. The final step involves the formation of the pyrazole ring through cyclization reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 1-[1-(Trifluoromethyl)cyclopropyl]-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: Reduction reactions can be performed on the pyrazole ring or the trifluoromethyl group, depending on the specific reagents and conditions used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or other substituents on the cyclopropyl ring are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromic acid.
Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst or chemical reductants like lithium aluminum hydride.
Substitution reactions often involve nucleophiles such as amines or alcohols, with suitable solvents and temperatures to facilitate the reaction.
Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, such as esters, amides, and other substituted pyrazoles.
Aplicaciones Científicas De Investigación
1-[1-(Trifluoromethyl)cyclopropyl]-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new fluorinated molecules.
Biology: It can serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways and interactions.
Medicine: The compound has potential therapeutic applications, including as a lead compound in drug discovery for various diseases.
Industry: Its unique properties make it valuable in the development of advanced materials and agrochemicals.
Mecanismo De Acción
The mechanism by which 1-[1-(trifluoromethyl)cyclopropyl]-1H-pyrazole-4-carboxylic acid exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound's binding affinity and metabolic stability, leading to improved efficacy and reduced side effects.
Comparación Con Compuestos Similares
1-[1-(Trifluoromethyl)cyclopropyl]-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:
1-(Trifluoromethyl)cyclopropyl)-1H-pyrazole-3-carboxylic acid: This compound differs in the position of the carboxylic acid group on the pyrazole ring.
1-(Trifluoromethyl)cyclopropyl)-1H-pyrazole-5-carboxylic acid: Another positional isomer with the carboxylic acid group at a different location.
1-(Trifluoromethyl)cyclopropyl)-1H-pyrazole-2-carboxylic acid: This compound has the carboxylic acid group at yet another position on the pyrazole ring.
These positional isomers may exhibit different biological activities and properties, highlighting the importance of structural variations in determining the compound's behavior and applications.
Propiedades
IUPAC Name |
1-[1-(trifluoromethyl)cyclopropyl]pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c9-8(10,11)7(1-2-7)13-4-5(3-12-13)6(14)15/h3-4H,1-2H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIJHMFHUKSOFFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(F)(F)F)N2C=C(C=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.15 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B6608584.png)

![methyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate hydrochloride](/img/structure/B6608600.png)


![6-cyclobutyl-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B6608612.png)

![1-(4-bromobenzenesulfonyl)bicyclo[1.1.1]pentane](/img/structure/B6608621.png)
![6-propyl-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B6608634.png)
![(1S,5S)-2-oxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B6608638.png)



![tert-butyl 3-{3-aminobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate](/img/structure/B6608672.png)
